Product packaging for 2-Methoxy-4'-n-pentylbenzophenone(Cat. No.:CAS No. 750633-48-8)

2-Methoxy-4'-n-pentylbenzophenone

Cat. No.: B1614381
CAS No.: 750633-48-8
M. Wt: 282.4 g/mol
InChI Key: LMMHHEITNNBFCZ-UHFFFAOYSA-N
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Description

2-Methoxy-4'-n-pentylbenzophenone is a synthetic benzophenone derivative of significant interest in advanced materials research and organic synthesis. This compound features a methoxy group at the 2-position and a pentyl chain at the 4'-position of the benzophenone core, a structure that serves as a key intermediate for the development of liquid crystals and specialty polymers. Researchers utilize this scaffold to study and create molecules with specific optical and electronic properties, as the extended aromatic system and substituents allow for fine-tuning of molecular behavior. Its primary research applications include serving as a precursor in the synthesis of more complex organic materials and as a model compound in structure-activity relationship (SAR) studies. The pentyl chain promotes solubility in organic solvents and can influence the mesomorphic properties of resulting materials, making it valuable for experiments in supramolecular chemistry. This product is provided for chemical R&D and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O2 B1614381 2-Methoxy-4'-n-pentylbenzophenone CAS No. 750633-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-3-4-5-8-15-11-13-16(14-12-15)19(20)17-9-6-7-10-18(17)21-2/h6-7,9-14H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMHHEITNNBFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641457
Record name (2-Methoxyphenyl)(4-pentylphenyl)methanone
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-48-8
Record name (2-Methoxyphenyl)(4-pentylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750633-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance and Context of Benzophenone Derivatives in Contemporary Chemical Research

Benzophenone (B1666685) derivatives form a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. This structural motif serves as a versatile scaffold in numerous scientific and industrial domains. The significance of these derivatives is underscored by their wide-ranging applications, stemming from their unique photochemical and biological properties.

In medicinal chemistry, the benzophenone framework is a recurring feature in various pharmacologically active molecules. rsc.orgnih.gov These compounds have been shown to exhibit a spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects. rsc.orgnih.gov The versatility of the benzophenone scaffold allows for synthetic modifications, enabling the development of derivatives with tailored therapeutic properties. rsc.org For instance, the introduction of different functional groups can modulate the compound's interaction with biological targets, leading to enhanced efficacy or reduced side effects. rsc.org

Beyond their medicinal applications, benzophenone derivatives are crucial in materials science, particularly in the formulation of polymers and coatings. mdpi.com Their ability to absorb ultraviolet (UV) radiation makes them excellent UV stabilizers, protecting materials from degradation upon exposure to sunlight. nih.gov Furthermore, they are employed as photoinitiators in processes that utilize UV light to induce polymerization, such as in inks and varnishes. nih.gov The photophysical properties of benzophenone derivatives have also led to their investigation for use in organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. mdpi.com

The following table provides a brief overview of the diverse applications of benzophenone derivatives:

Application AreaSpecific Use
Medicinal ChemistryAnticancer agents, Anti-inflammatory drugs, Antimicrobial compounds, Antiviral therapies
Materials ScienceUV stabilizers in plastics and coatings, Photoinitiators for inks and varnishes, Components in OLEDs
Organic SynthesisBuilding blocks for more complex molecules

Rationale for Investigating 2 Methoxy 4 N Pentylbenzophenone

The specific rationale for synthesizing and studying 2-Methoxy-4'-n-pentylbenzophenone can be inferred from the structure-activity relationships of other benzophenone (B1666685) derivatives. The substituents on the phenyl rings—a methoxy (B1213986) group at the 2-position and an n-pentyl group at the 4'-position—are key to its potential properties and applications.

The presence of a methoxy group (–OCH3) is known to influence the electronic properties of the benzophenone scaffold. Methoxy groups are electron-donating and can affect the photophysical properties of the molecule, such as its absorption and emission spectra. This is a critical consideration in the design of UV absorbers and materials for optoelectronic applications. mdpi.com In the context of medicinal chemistry, methoxy groups can impact a molecule's metabolic stability and its ability to interact with biological targets. rsc.org

The n-pentyl group (–C5H11), a five-carbon alkyl chain, significantly increases the lipophilicity (fat-solubility) of the molecule. This modification can be crucial for several reasons. In pharmaceutical research, increased lipophilicity can enhance a compound's ability to cross cell membranes, potentially improving its bioavailability. In materials science, the incorporation of an alkyl chain can improve the solubility of the benzophenone derivative in nonpolar polymers, enhancing its compatibility and effectiveness as a UV stabilizer.

Therefore, the investigation of this compound is driven by the desire to create a molecule that combines the UV-absorbing properties of the benzophenone core with the modified electronic and solubility characteristics imparted by the methoxy and n-pentyl substituents, respectively.

Overview of Academic Research Objectives for 2 Methoxy 4 N Pentylbenzophenone

Retrosynthetic Analysis of the this compound Scaffold

A logical retrosynthetic analysis of this compound points towards a Friedel-Crafts acylation reaction as the most direct and efficient approach for constructing the core benzophenone (B1666685) structure. This disconnection involves cleaving the carbon-carbon bond between the carbonyl group and one of the aromatic rings.

The primary disconnection severs the bond between the carbonyl carbon and the 2-methoxyphenyl ring. This leads to two key synthons: a 2-methoxybenzoyl cation equivalent and a 4-n-pentylphenyl anion equivalent. In a forward synthesis, these correspond to an activated derivative of 2-methoxybenzoic acid, such as 2-methoxybenzoyl chloride, and n-pentylbenzene, respectively.

Alternatively, disconnection on the other side of the carbonyl group yields a 4-n-pentylbenzoyl cation equivalent and a 2-methoxyphenyl anion equivalent. Synthetically, this translates to the reaction of 4-n-pentylbenzoyl chloride with anisole (B1667542). Given the commercial availability and reactivity of the starting materials, both routes are viable; however, the latter is often preferred due to the established procedures for the Friedel-Crafts acylation of anisole. nih.govfrontiersin.orgresearchgate.nettamu.eduyoutube.com

Development and Optimization of Novel Synthetic Routes to this compound

While a specific, dedicated synthetic protocol for this compound is not extensively documented in the literature, a robust and high-yielding route can be proposed based on well-established Friedel-Crafts acylation reactions of anisole. nih.govfrontiersin.orgresearchgate.nettamu.eduyoutube.com

The synthesis would commence with the preparation of the requisite acylating agent, 4-n-pentylbenzoyl chloride. This can be achieved through the reaction of 4-n-pentylbenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. Subsequently, the Friedel-Crafts acylation of anisole with the prepared 4-n-pentylbenzoyl chloride in the presence of a suitable Lewis acid catalyst would yield the target molecule.

Table 1: Proposed Synthetic Route for this compound

StepReactantsReagents/CatalystProduct
14-n-Pentylbenzoic AcidThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)4-n-Pentylbenzoyl Chloride
2Anisole, 4-n-Pentylbenzoyl ChlorideLewis Acid (e.g., AlCl₃, FeCl₃)This compound

Investigation of Catalytic Systems for this compound Synthesis

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation. Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed for this transformation. nih.govtamu.edu AlCl₃ is a powerful catalyst but can sometimes lead to side reactions or require stoichiometric amounts due to complexation with the product. FeCl₃ offers a milder alternative. More contemporary approaches involve the use of solid acid catalysts, such as zeolites, which can offer advantages in terms of reusability and simplified work-up procedures. nih.govfrontiersin.org The optimization of the catalytic system would involve screening various Lewis acids and their loadings to maximize the yield and selectivity towards the desired para-substituted product.

Purification and Isolation Techniques for this compound

The purification of this compound from the reaction mixture typically involves a series of extraction and chromatographic techniques. The work-up procedure following a Friedel-Crafts acylation usually begins with quenching the reaction with a dilute acid to decompose the catalyst-product complex. tamu.eduyoutube.com The crude product is then extracted into an organic solvent.

Further purification can be achieved through column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system such as a mixture of hexane (B92381) and ethyl acetate. encyclopedia.pubmdpi.com The purity of the final product can be assessed by techniques like thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, and MS). Recrystallization from a suitable solvent may also be employed to obtain a highly pure product.

Derivatization Strategies and Analogue Synthesis Based on this compound

The structure of this compound offers two primary sites for chemical modification: the methoxy (B1213986) substituent and the n-pentyl side chain. These sites can be selectively functionalized to generate a library of analogues with diverse physicochemical properties.

Chemical Modifications of the Methoxy Substituent

The methoxy group is a versatile handle for further chemical transformations. One of the most common modifications is its cleavage to the corresponding phenol, 2-hydroxy-4'-n-pentylbenzophenone. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and mild option for aryl methyl ethers. wikipedia.org Other reagents like hydrobromic acid (HBr) can also be used, though they may require harsher conditions. wikipedia.org

Once the phenolic hydroxyl group is unmasked, it can be subjected to a wide array of reactions. For instance, etherification with different alkyl halides under basic conditions (Williamson ether synthesis) can introduce a variety of alkoxy groups at the 2-position, allowing for the systematic investigation of structure-activity relationships. usu.ac.id

Table 2: Proposed Derivatization of the Methoxy Group

ReactionStarting MaterialReagentsProduct
DemethylationThis compoundBoron Tribromide (BBr₃)2-Hydroxy-4'-n-pentylbenzophenone
Etherification2-Hydroxy-4'-n-pentylbenzophenoneAlkyl Halide (R-X), Base (e.g., K₂CO₃)2-Alkoxy-4'-n-pentylbenzophenone

Structural Variations of the n-Pentyl Side Chain

The n-pentyl side chain on the second phenyl ring also provides opportunities for structural diversification. A common transformation is the oxidation of the alkyl chain to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon of the alkyl chain to a carboxylic acid, yielding 4-(2-methoxybenzoyl)benzoic acid. libretexts.orglibretexts.orglumenlearning.comdoubtnut.com This reaction is typically robust for alkylbenzenes possessing at least one benzylic hydrogen. libretexts.orglibretexts.org

The resulting carboxylic acid can then serve as a precursor for a variety of other functional groups. For example, it can be converted to an ester, an amide, or reduced to an alcohol, significantly expanding the range of accessible analogues.

Table 3: Proposed Derivatization of the n-Pentyl Side Chain

ReactionStarting MaterialReagentsProduct
OxidationThis compoundPotassium Permanganate (KMnO₄)4-(2-Methoxybenzoyl)benzoic Acid
Esterification4-(2-Methoxybenzoyl)benzoic AcidAlcohol (R-OH), Acid CatalystMethyl/Ethyl 4-(2-methoxybenzoyl)benzoate
Amidation4-(2-Methoxybenzoyl)benzoic AcidAmine (R-NH₂), Coupling Agent4-(2-Methoxybenzoyl)benzamide Derivative

Functionalization of the Benzophenone Aromatic Rings

The chemical reactivity of this compound in electrophilic aromatic substitution is dictated by the nature and position of the substituents on its two aromatic rings. The benzophenone core contains two distinct phenyl rings: Ring A, substituted with a methoxy group, and Ring B, bearing an n-pentyl group. The directing effects of these substituents, along with the deactivating effect of the central carbonyl group, determine the regioselectivity of functionalization.

The methoxy group (-OCH₃) on Ring A is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the carbonyl group of the benzophenone is a deactivating group and a meta-director, withdrawing electron density from the ring. In the case of Ring A, the strong activating effect of the methoxy group dominates, directing incoming electrophiles to the positions ortho and para to it.

On Ring B, the n-pentyl group (-C₅H₁₁) is a weakly activating group and an ortho, para-director through an inductive effect. The carbonyl group, being directly attached to this ring as well, exerts a deactivating and meta-directing influence. The interplay of these effects governs the position of substitution on Ring B.

Detailed below are the predicted outcomes for several key electrophilic aromatic substitution reactions on this compound.

Predicted Functionalization Reactions of this compound

The following table outlines the predicted products for common electrophilic aromatic substitution reactions. The predictions are based on established principles of directing group effects in organic chemistry.

Reaction Type Reagents Target Ring Predicted Major Product(s)
Nitration HNO₃, H₂SO₄Ring A2-Methoxy-5-nitro-4'-n-pentylbenzophenone
Ring A2-Methoxy-3-nitro-4'-n-pentylbenzophenone
Ring B2-Methoxy-4'-n-pentyl-3'-nitrobenzophenone
Halogenation (Bromination) Br₂, FeBr₃Ring A5-Bromo-2-methoxy-4'-n-pentylbenzophenone
Ring A3-Bromo-2-methoxy-4'-n-pentylbenzophenone
Ring B3'-Bromo-2-methoxy-4'-n-pentylbenzophenone
Friedel-Crafts Acylation RCOCl, AlCl₃Ring A5-Acyl-2-methoxy-4'-n-pentylbenzophenone
Ring B3'-Acyl-2-methoxy-4'-n-pentylbenzophenone

Detailed Research Findings

While specific experimental data on the functionalization of this compound is not extensively available in the public domain, the outcomes can be reliably predicted based on extensive research on the electrophilic aromatic substitution of substituted benzenes.

For Ring A, the positions ortho and para to the methoxy group are at carbons 3 and 5 respectively. The para position (carbon 5) is generally favored for substitution due to reduced steric hindrance compared to the ortho position (carbon 3). Therefore, in reactions such as nitration and halogenation, the major product is expected to be the 5-substituted derivative.

For Ring B, the n-pentyl group directs incoming electrophiles to the ortho positions (carbons 3' and 5'). The carbonyl group directs to the meta positions (also carbons 3' and 5'). In this case, both effects reinforce each other, strongly favoring substitution at the 3' and 5' positions. Due to symmetry, these positions are equivalent. Thus, monosubstitution on Ring B will yield the 3'-substituted product.

It is important to note that reaction conditions can influence the product distribution. For instance, in Friedel-Crafts acylation, the Lewis acid catalyst can complex with the carbonyl oxygen and the methoxy oxygen, which can further modulate the reactivity and regioselectivity of the rings.

Spectroscopic Analysis Methodologies for this compound

Spectroscopic techniques are fundamental to the structural elucidation of organic compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy would be employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the downfield region, typically between δ 6.8 and 7.8 ppm. The substitution pattern of each ring will influence the multiplicity of these signals. The protons on the 2-methoxyphenyl group would likely present as a more complex splitting pattern due to their differing electronic environments. The protons on the 4-pentylphenyl ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would give a sharp singlet, expected to be around δ 3.8-4.0 ppm.

Pentyl Protons: The n-pentyl group would show a series of signals in the upfield region (δ 0.8-2.7 ppm). This would include a triplet for the terminal methyl group, and a series of multiplets for the four methylene (B1212753) groups, with the methylene group attached to the benzene ring being the most downfield of the alkyl signals.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 190-200 ppm.

Aromatic Carbons: The twelve aromatic carbons would appear in the δ 110-160 ppm region. The carbon attached to the methoxy group would be significantly shielded.

Methoxy Carbon: The carbon of the methoxy group would be found around δ 55-60 ppm.

Pentyl Carbons: The five carbons of the n-pentyl chain would resonate in the upfield region of the spectrum, typically between δ 14 and 36 ppm.

A hypothetical data table for the expected NMR shifts is presented below.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Carbonyl-~196
Aromatic-H~6.8 - 7.8 (m)~110 - 160
Methoxy-H~3.9 (s, 3H)~55
Pentyl-CH₂ (alpha)~2.6 (t, 2H)~36
Pentyl-CH₂~1.6 (m, 2H)~31
Pentyl-CH₂~1.3 (m, 2H)~31
Pentyl-CH₂~1.3 (m, 2H)~22
Pentyl-CH₃~0.9 (t, 3H)~14

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

C=O Stretch: A strong absorption band characteristic of the benzophenone carbonyl group would be expected in the region of 1650-1670 cm⁻¹.

C-O-C Stretch: The ether linkage of the methoxy group would show a characteristic stretching vibration in the range of 1250-1000 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the n-pentyl group would appear just below 3000 cm⁻¹.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene rings would be present in the fingerprint region (below 900 cm⁻¹), which can provide information about the substitution pattern.

Functional Group Expected IR Absorption Range (cm⁻¹) Intensity
C=O (Ketone)1650 - 1670Strong
C-O (Ether)1250 - 1000Strong
Aromatic C-H3100 - 3000Medium
Aliphatic C-H3000 - 2850Medium
Aromatic C=C1600 - 1450Medium to Weak

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₉H₂₂O₂), the molecular weight is 282.38 g/mol . bldpharm.com

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 282.

Fragmentation: Common fragmentation patterns for benzophenones include cleavage at the carbonyl group. Expected fragments would include ions corresponding to the benzoyl cation and its derivatives. For this specific molecule, key fragments might include:

[C₇H₇O]⁺ (m/z = 107) from the methoxyphenyl group.

[C₁₂H₁₅]⁺ (m/z = 159) from the pentylphenyl group.

Loss of the pentyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenones typically exhibit two main absorption bands:

π → π* transition: A strong absorption band is expected at a lower wavelength (around 250-290 nm) due to the π → π* transition of the conjugated aromatic system.

n → π* transition: A weaker absorption band is expected at a longer wavelength (around 330-360 nm) corresponding to the n → π* transition of the carbonyl group. The presence of the methoxy and pentyl substituents may cause slight shifts in the absorption maxima compared to unsubstituted benzophenone.

X-ray Crystallography and Solid-State Structural Investigations of this compound (if applicable)

As of this writing, no public X-ray crystallographic data for this compound is available. If single crystals of the compound were to be grown, X-ray diffraction analysis would provide the definitive solid-state structure. This would include precise bond lengths, bond angles, and torsion angles. It would also reveal the three-dimensional packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as C-H···O or π-π stacking interactions.

Conformational Analysis and Stereochemical Considerations for this compound

The conformational flexibility of this compound is primarily due to rotation around the single bonds connecting the phenyl rings to the carbonyl group and the rotation of the n-pentyl chain.

Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 4 N Pentylbenzophenone

Electrophilic Aromatic Substitution Reactions on the Benzophenone (B1666685) Core

Electrophilic aromatic substitution (EAS) reactions are fundamental to modifying the aromatic rings of benzophenone derivatives. uci.edulibretexts.org The directing effects of the existing substituents on the two aromatic rings of 2-Methoxy-4'-n-pentylbenzophenone play a crucial role in determining the position of incoming electrophiles. uci.edu

The methoxy (B1213986) (-OCH₃) group on one ring is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. uci.edu The n-pentyl (-C₅H₁₁) group on the other ring is a weak activating group and also an ortho, para-director. uci.edu The carbonyl group, being electron-withdrawing, deactivates both rings towards electrophilic attack, particularly at the ortho and para positions relative to it. However, the activating effects of the methoxy and n-pentyl groups are generally strong enough to overcome the deactivating effect of the carbonyl group, allowing EAS reactions to occur.

Common electrophilic aromatic substitution reactions include nitration and halogenation. libretexts.orgmasterorganicchemistry.com For this compound, nitration would likely occur on the more activated ring, which is the one bearing the methoxy group. The incoming nitro group would be directed to the positions ortho and para to the methoxy group. Similarly, halogenation would favor substitution on the methoxy-substituted ring.

The synthesis of substituted benzophenones often involves Friedel-Crafts acylation, a classic example of an EAS reaction. tandfonline.comnih.govresearchgate.netrsc.org This method can be used to introduce the acyl group to an aromatic ring. nih.gov

Nucleophilic Addition and Substitution Reactions Involving the Carbonyl Functionality

The carbonyl group (C=O) in this compound is a key site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comksu.edu.salibretexts.org

Nucleophilic addition is a characteristic reaction of ketones. masterorganicchemistry.comlibretexts.org Strong nucleophiles, such as those from Grignard reagents (R-MgX) or organolithium compounds (R-Li), add irreversibly to the carbonyl carbon. ksu.edu.sa For instance, the reaction of this compound with a Grignard reagent would lead to the formation of a tertiary alcohol after an acidic workup. Weaker nucleophiles, such as alcohols or amines, can also add to the carbonyl group, often in a reversible manner. masterorganicchemistry.comksu.edu.sa

The reactivity of the carbonyl group is influenced by the electronic effects of the substituents on the aromatic rings. masterorganicchemistry.com The electron-donating methoxy group can slightly reduce the electrophilicity of the carbonyl carbon, while the alkyl group has a smaller effect.

Photochemical Reactions and Photoinduced Processes of this compound

Benzophenone and its derivatives are well-known for their rich photochemistry. acs.orgbgsu.eduuvic.canih.govkfupm.edu.sa Upon absorption of UV light, this compound can be excited from its ground state to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet excited state (T₁). acs.orgbgsu.edu The nature of the lowest triplet state, whether it is an (n,π) or a (π,π) state, significantly influences the subsequent photochemical pathways. acs.org

One of the most characteristic photochemical reactions of benzophenones is photoreduction, which often occurs in the presence of a hydrogen donor like isopropyl alcohol. acs.org This process typically involves the triplet excited state abstracting a hydrogen atom, leading to the formation of a ketyl radical. acs.orgrsc.org Dimerization of these radicals can form a benzopinacol (B1666686). acs.org

Substituted benzophenones can also undergo Norrish Type I and Norrish Type II reactions. researchgate.netwikipedia.orgnih.govrsc.orgnih.gov

Norrish Type I involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent aryl groups, forming two radical fragments. wikipedia.org

Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl group from the γ-position of an alkyl chain, if present. researchgate.netwikipedia.org Given the n-pentyl group in this compound, a Norrish Type II reaction is a plausible pathway, leading to cleavage of the alkyl chain.

The presence of substituents on the benzophenone core can significantly affect the kinetics and quantum yields of these photochemical processes. acs.orgacs.org

Oxidation and Reduction Pathways of this compound

The carbonyl group of this compound can be either oxidized or reduced.

Oxidation: A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid or peroxide. organic-chemistry.orgwikipedia.orgsigmaaldrich.comorganicchemistrytutor.comjk-sci.com The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of this reaction. organic-chemistry.orgorganicchemistrytutor.comjk-sci.com For an unsymmetrical ketone like this compound, the aryl group with the electron-donating methoxy group would have a higher migratory aptitude than the aryl group with the n-pentyl group.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) through several methods, including the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. acs.orgresearchgate.netjuniperpublishers.comdocumentsdelivered.comwikipedia.org It is particularly effective for aryl-alkyl ketones. wikipedia.org However, the strongly acidic conditions can be a limitation for substrates with acid-sensitive functional groups. wikipedia.org

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide. tandfonline.comvaia.comacs.orgacs.orgwikipedia.org It is suitable for compounds that are sensitive to acid but stable in strong base. wikipedia.org

The carbonyl group can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). academie-sciences.fr

Kinetic and Thermodynamic Studies of Reactions Involving this compound

The kinetics of reactions involving benzophenone derivatives have been extensively studied, particularly their photochemical reactions. acs.orgrsc.orgnih.govacs.orgresearchgate.net Laser flash photolysis is a common technique used to study the transient species, such as triplet states and ketyl radicals, and to determine their lifetimes and reaction rate constants. acs.orgnih.gov

The rates of both photochemical and ground-state reactions are influenced by factors such as:

Substituent Effects: Electron-donating groups like methoxy can affect the energy levels of the excited states and the stability of radical intermediates, thereby influencing reaction rates. acs.orgnih.gov

Solvent Polarity: The polarity of the solvent can impact the energy levels of the excited states and the rates of reactions. nih.gov

Temperature: Reaction rates are generally temperature-dependent, and activation energies for various processes can be determined from temperature-dependence studies. rsc.org

Thermodynamic data, such as enthalpies of formation and reaction, provide valuable insights into the feasibility and energetics of different reaction pathways. anl.govnist.govnist.govresearchgate.netchemeo.com For instance, the enthalpy of formation of the parent benzophenone molecule has been determined, and such data can be used in computational studies to model the thermodynamics of reactions involving its derivatives. anl.govchemeo.com

Below is a table summarizing the types of reactions and key considerations for this compound.

Reaction TypeReagents/ConditionsKey Features
Electrophilic Aromatic Substitution e.g., HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination)Directed by activating -OCH₃ and -C₅H₁₁ groups to ortho/para positions.
Nucleophilic Addition e.g., Grignard reagents, Organolithium compoundsAttack at the electrophilic carbonyl carbon to form alcohols.
Photochemical Reactions UV light, hydrogen donors (for photoreduction)Involves excited states, can lead to photoreduction, Norrish Type I or II reactions.
Baeyer-Villiger Oxidation Peroxyacids (e.g., m-CPBA)Converts the ketone to an ester.
Clemmensen Reduction Zn(Hg), HClReduces the carbonyl group to a methylene group under acidic conditions.
Wolff-Kishner Reduction N₂H₄, KOHReduces the carbonyl group to a methylene group under basic conditions.

Structure Activity Relationship Sar Studies of 2 Methoxy 4 N Pentylbenzophenone and Its Analogues

Rational Design Principles for Modifying the 2-Methoxy-4'-n-pentylbenzophenone Scaffold

The rational design of analogues of this compound is centered on systematically altering its three key structural components: the 2-methoxy substituted phenyl ring (Ring A), the 4'-n-pentyl substituted phenyl ring (Ring B), and the central carbonyl group. The goal of these modifications is to probe the chemical space around the core scaffold to identify substituents and structural arrangements that enhance biological activity.

Modification of the 4'-n-pentyl Group (Ring B): The n-pentyl chain is a significant contributor to the molecule's lipophilicity. Rational design principles for this part of the scaffold often involve:

Varying Alkyl Chain Length: Altering the length of the alkyl chain (e.g., from propyl to heptyl) can modulate the hydrophobic interactions with a biological target. There is often an optimal chain length for activity, beyond which potency may decrease due to steric hindrance or excessive lipophilicity.

Introducing Branching: Introducing branching into the alkyl chain (e.g., iso-pentyl or neo-pentyl) can provide insights into the steric tolerance of the binding pocket.

Incorporating Unsaturation or Rings: The introduction of double bonds or cyclic moieties within the alkyl chain can alter the conformation and rigidity of this part of the molecule, potentially leading to more favorable binding interactions.

Modification of the 2-Methoxy Group (Ring A): The methoxy (B1213986) group is a key electronic and steric feature. Design strategies for this region include:

Positional Isomerism: Moving the methoxy group to the 3- or 4-position of Ring A can significantly impact the molecule's electronic distribution and its ability to form hydrogen bonds, thereby affecting target binding.

Substitution with Other Alkoxy Groups: Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, propoxy) can probe for additional hydrophobic interactions.

Bioisosteric Replacement: Replacing the methoxy group with other substituents of similar size or electronic character (e.g., hydroxyl, amino, or halogen groups) can help to determine the importance of hydrogen bond donating/accepting capabilities versus steric bulk.

Modification of the Phenyl Rings and Carbonyl Linker:

The Carbonyl Group: The carbonyl linker is often critical for the biological activity of benzophenones, potentially acting as a hydrogen bond acceptor. acs.org Its replacement with other linkers, such as a methylene (B1212753) bridge or a sulfone, would be a radical modification to assess the indispensability of the carbonyl moiety.

Correlation Between Molecular Structure and Observed Biological Activities

The biological activity of benzophenone (B1666685) analogues is intricately linked to their molecular structure. The systematic modifications described above can lead to significant changes in potency and selectivity. The following table provides a hypothetical illustration of how structural changes in the this compound scaffold could correlate with biological activity, based on findings for other benzophenone series.

AnalogueModification on Ring A (R1)Modification on Ring B (R2)Illustrative IC50 (µM)
12-OCH34'-n-pentyl15.2
22-OCH34'-n-propyl25.8
32-OCH34'-n-heptyl18.9
43-OCH34'-n-pentyl12.5
54-OCH34'-n-pentyl9.8
62-OH4'-n-pentyl7.3
72-OCH3, 5-Cl4'-n-pentyl5.1

From this illustrative data, several correlations can be inferred:

Alkyl Chain Length: A comparison of analogues 1, 2, and 3 suggests that the n-pentyl group might be optimal for this hypothetical activity, as both shorter (n-propyl) and longer (n-heptyl) chains lead to a decrease in potency.

Position of the Methoxy Group: The shift of the methoxy group from the 2-position (analogue 1) to the 3- (analogue 4) and 4-positions (analogue 5) shows a progressive increase in activity, indicating that the 4-position may be the most favorable for this substituent.

Hydrogen Bonding Capability: The replacement of the 2-methoxy group with a 2-hydroxyl group (analogue 6) results in a significant increase in potency. This suggests that a hydrogen bond donating group at this position may be crucial for interaction with the biological target.

Influence of Additional Substituents: The introduction of a chloro group at the 5-position of Ring A (analogue 7) further enhances activity, possibly due to favorable electronic or steric interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Benzophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistically derived equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For benzophenone derivatives, QSAR studies can provide valuable predictive models to guide the design of new analogues and to understand the physicochemical properties that govern their activity. nih.gov

A typical QSAR model takes the form of a linear or non-linear equation where the biological activity (often expressed as the logarithm of the inverse of the IC50 or another potency measure) is a function of various molecular descriptors.

A hypothetical QSAR equation for a series of benzophenone analogues might look like this:

Log(1/IC50) = 0.45LogP - 0.12PSA + 0.67*Dipole - 2.34

In this equation:

LogP represents the lipophilicity of the molecule. The positive coefficient suggests that higher lipophilicity is generally favorable for activity.

PSA stands for the Polar Surface Area. The negative coefficient indicates that a lower polar surface area might be preferred, which is consistent with the importance of hydrophobic interactions.

Dipole refers to the molecule's dipole moment. The positive coefficient suggests that a higher dipole moment, indicating greater polarity, enhances activity. nih.gov

The descriptors used in QSAR models for benzophenones can be categorized as follows:

Descriptor CategoryExample DescriptorPotential Influence on Activity
ElectronicDipole Moment, Electron AffinityGoverns electrostatic interactions with the target. nih.gov
StericMolecular Volume, Surface AreaDetermines the fit of the molecule within the binding site.
HydrophobicLogPInfluences membrane permeability and hydrophobic interactions.
TopologicalWiener Index, Kier-Hall IndicesDescribes molecular branching and connectivity.

By developing a robust QSAR model for a series of analogues of this compound, researchers could predict the activity of novel, yet-to-be-synthesized compounds. This in silico screening approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources. researchgate.net

Pharmacological and Biological Research Applications of 2 Methoxy 4 N Pentylbenzophenone

Investigation of Anti-inflammatory Activities and Associated Molecular Mechanisms

The potential of 2-Methoxy-4'-n-pentylbenzophenone and related methoxy-benzophenone compounds to counteract inflammation has been a key area of scientific investigation. Studies have delved into the molecular pathways through which these compounds may exert their effects.

Research has indicated that compounds structurally related to this compound can modulate critical pro-inflammatory signaling pathways. For instance, studies on similar methoxy-containing phenolic compounds have demonstrated the ability to inhibit the nuclear factor-kappa B (NF-κB) pathway. nih.gov This pathway is a pivotal regulator of inflammation, and its inhibition can prevent the transcription of genes that code for pro-inflammatory cytokines and other mediators of inflammation.

Another significant pathway involved in inflammation is the mitogen-activated protein kinase (MAPK) pathway, which includes kinases such as p38, JNK, and ERK. nih.gov Research on analogous compounds has shown the potential to suppress the phosphorylation and subsequent activation of these MAPKs, leading to a reduction in the production of inflammatory molecules. nih.gov For example, 2-methoxy-4-vinylphenol (B128420) has been found to inhibit the phosphorylation of p38, ERK1/2, and JNK. nih.govresearchgate.net

Investigations into the anti-inflammatory effects have also focused on specific cellular targets. Key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), are of particular interest. nih.govresearchgate.net Research on structurally similar compounds has shown that they can inhibit the expression of both iNOS and COX-2. nih.govresearchgate.net

Furthermore, the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is a hallmark of the inflammatory response. mdpi.com Studies have demonstrated that related methoxy-phenol compounds can reduce the production of these cytokines. frontiersin.org For example, some benzophenones have been shown to regulate the production of cytokines like IL-6 and the anti-inflammatory cytokine IL-4. frontiersin.org

Research FindingCellular/Molecular TargetEffect
Inhibition of NO and PGE2 productioniNOS and COX-2Downregulation of expression
Suppression of NF-κB activationNF-κB p65 translocationInhibition
Attenuation of MAPK signalingPhosphorylation of p38, ERK1/2, JNKInhibition
Regulation of cytokine productionTNF-α, IL-6, IL-1βReduced production

Assessment of Anticancer and Antiproliferative Potential

The evaluation of this compound and its analogs as potential anticancer agents has been another significant focus of research. These studies explore the impact of these compounds on cancer cell proliferation and survival.

A critical aspect of cancer is the uncontrolled division of cells due to a dysregulated cell cycle. Research has explored the ability of related methoxy-containing compounds to interfere with this process. For instance, 2-methoxy-4-vinylphenol has been shown to induce a G1 arrest in the cell cycle in NIH 3T3 cells. nih.gov This cell cycle arrest was associated with an increased expression of the CDK inhibitors p21Waf1/Cip1 and p15INK4b, and a decreased expression of cyclin D1 and cyclin E. nih.gov The study also found that the compound inhibited the kinase activities of CDK4 and CDK2 and blocked the hyper-phosphorylation of the retinoblastoma (Rb) protein. nih.gov

Apoptosis, or programmed cell death, is a vital mechanism for eliminating cancerous cells. Research has investigated the potential of methoxy-containing compounds to trigger apoptosis in cancer cells. For example, 2-methoxyestradiol (B1684026) has been shown to induce apoptosis in human osteosarcoma cells. nih.gov The mechanism of this apoptosis induction was linked to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein caspase-3. nih.gov The NFAT family of transcription factors are also known to regulate genes involved in apoptosis. nih.gov

Research FindingCellular/Molecular TargetEffect
Cell Cycle Arrestp21Waf1/Cip1, p15 (B1577198) INK4bIncreased expression
Cyclin D1, Cyclin EDecreased expression
CDK4, CDK2Inhibited kinase activities
Retinoblastoma (Rb) proteinInhibited hyper-phosphorylation
Apoptosis InductionBcl-2Decreased expression
Caspase-3Increased expression

Exploration of Antimicrobial and Antifungal Properties

In addition to its effects on mammalian cells, the potential of this compound and related compounds to inhibit the growth of microorganisms has been explored.

Research on 2-hydroxy-4-methoxybenzaldehyde, a related compound, has demonstrated both antimicrobial and antifungal activities against a range of microorganisms. nih.gov The minimum inhibitory concentration (MIC) values for this compound against various bacteria and fungi were found to be in the range of 80 μg/mL to 300 μg/mL. nih.gov Similarly, 2-methoxy-4-vinylphenol has been identified as having antimicrobial properties, with molecular docking studies suggesting it interacts with bacterial DNA gyrase. nih.govresearchgate.net

In terms of antifungal activity, studies on various extracts containing 2-methoxy-4-vinylphenol have shown efficacy against several fungal strains, including Candida species. researchgate.net Another related compound, (1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromide, has demonstrated potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) ranging from 0.39-1.56 µg/mL. nih.gov The mechanism of its antifungal action appears to involve the disruption of the cell membrane. nih.gov

CompoundOrganism(s)Activity
2-hydroxy-4-methoxybenzaldehydeBacteria and FungiAntimicrobial and Antifungal (MIC: 80-300 μg/mL)
2-methoxy-4-vinylphenolBacteria and FungiAntimicrobial and Antifungal
(1)-N-2-methoxybenzyl-1,10-phenanthrolinium bromideCandida albicansAntifungal (MIC: 0.39-1.56 µg/mL)

Limited Research Data Available for this compound

Initial investigations into the pharmacological and biological research applications of the chemical compound this compound have revealed a significant lack of publicly available scientific literature. As a result, a comprehensive and detailed article structured around its specific neuropharmacological activities, antioxidant capacity, and methodologies for biological assessment cannot be generated at this time.

Extensive searches of scientific databases and research publications did not yield specific studies on the neuropharmacological properties of this compound, including any potential anti-Alzheimer's activities or its effects on cholinesterases and other neurological receptors. While the broader class of benzophenone (B1666685) derivatives has been a subject of interest in Alzheimer's research for their potential to inhibit acetylcholinesterase (AChE), no such data was found for this particular compound. nih.govmdpi.comnih.gov The cholinergic hypothesis of Alzheimer's disease suggests that inhibiting AChE can increase the levels of the neurotransmitter acetylcholine, potentially offering symptomatic relief. nih.gov However, without specific studies on this compound, any discussion of its role in this area would be purely speculative.

Similarly, there is a lack of specific data on the antioxidant capacity and free radical scavenging mechanisms of this compound. While related methoxy-phenyl compounds have been investigated for their antioxidant properties, these findings cannot be directly attributed to the subject compound. nih.govnih.gov The evaluation of antioxidant potential typically involves in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO•) radical scavenging assay, but no such results were found for this compound. researchgate.netnih.gov

Furthermore, information regarding the specific in vitro and in vivo methodologies used to assess the biological activity of this compound is not available in the current body of scientific literature. General methodologies for assessing biological activity in related fields include in vitro studies using cell lines and in vivo studies using animal models, but no publications detailing such assessments for this specific compound were identified. nih.govnih.gov

Due to the absence of direct research on this compound, the requested detailed article with data tables on its pharmacological and biological research applications cannot be provided. Further research would be required to elucidate the specific properties and potential applications of this compound.

Computational Chemistry and in Silico Approaches for 2 Methoxy 4 N Pentylbenzophenone

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. iptonline.comtemple.edu For 2-methoxy-4'-n-pentylbenzophenone, docking simulations could elucidate its potential as an inhibitor or modulator of various biological targets. Benzophenone (B1666685) derivatives have been explored as potential therapeutic agents for conditions like Alzheimer's disease by targeting enzymes such as acetylcholinesterase or β-secretase. nih.govnih.gov

The process involves generating a 3D model of this compound and docking it into the binding site of a target protein. A scoring function then estimates the binding affinity, typically in kcal/mol, and identifies key interactions like hydrogen bonds and hydrophobic contacts. temple.edunih.gov For instance, in a study on benzophenone derivatives targeting proteins involved in Alzheimer's disease, molecular docking was used to screen compounds and predict their binding modes. nih.gov Similar approaches could identify potential targets for this compound and guide the design of more potent analogs.

Table 1: Hypothetical Molecular Docking Results for this compound against a Target Protein

This table illustrates the type of data generated from a molecular docking simulation. The values are based on findings for other benzophenone derivatives. rsc.org

ParameterIllustrative ValueInteracting Residues (Example)
Binding Affinity (kcal/mol)-9.6AKT1, CASP3, CDK2
Hydrogen Bonds2Gly378, Ile379
Hydrophobic InteractionsPresentPhe375

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a dynamic view of molecular behavior. researchgate.net For this compound, MD simulations can explore its conformational flexibility, particularly the rotation around the carbonyl bridge and the movement of the n-pentyl chain.

When a ligand-protein complex is identified through docking, MD simulations are used to assess the stability of this interaction. nih.gov By simulating the complex in a realistic environment (e.g., in water), researchers can observe whether the ligand remains securely in the binding pocket. nih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov A 100-nanosecond simulation of benzophenone derivatives targeting presenilin proteins in Alzheimer's disease, for example, confirmed the stability of the docked compounds. nih.gov

Table 2: Key Parameters from a Molecular Dynamics Simulation

This table shows typical outputs from an MD simulation, indicating the stability and dynamics of a ligand-protein complex.

Simulation ParameterTypical Observation
RMSD of Ligand-Protein ComplexLow and stable fluctuation, indicating a stable binding.
RMSF of Protein ResiduesIdentifies flexible loops and regions interacting with the ligand.
Ligand-Protein Hydrogen BondsTracks the persistence of specific hydrogen bonds over the simulation time.
Solvent Accessible Surface Area (SASA)Measures changes in the protein's surface exposure upon ligand binding. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of molecules with high accuracy. researchgate.net These calculations can determine the distribution of electrons within this compound, providing insights into its reactivity and intermolecular interactions.

Key properties derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). longdom.orglongdom.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. longdom.org Furthermore, QM methods can generate an electrostatic potential map, which visualizes the electron-rich (negative) and electron-poor (positive) regions of the molecule, predicting sites for electrophilic, nucleophilic, and hydrogen-bonding interactions. nih.gov Studies on benzophenone have used DFT to analyze the effects of different solvents on its electronic properties and to calculate its dipole moment. longdom.orglongdom.org

Table 3: Predicted Electronic Properties of Benzophenone from QM Calculations

The following data, calculated for the parent compound benzophenone using the B3LYP/6-311G(d,p) basis set, illustrates the type of information obtainable for this compound. longdom.orglongdom.org

PropertyCalculated Value (for Benzophenone)
Ground State Energy (Hartree)-576.609
Dipole Moment (Debye)3.0245
HOMO Energy (a.u.)-0.26777
LUMO Energy (a.u.)-0.09269
HOMO-LUMO Energy Gap (a.u.)0.17508

Application of Ligand-Based and Structure-Based Drug Design Methodologies

The insights gained from computational studies can be applied to drug design, which is broadly categorized into ligand-based and structure-based approaches. iptonline.com

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. iptonline.com It relies on a set of known active molecules to build a model that predicts activity. Techniques include Quantitative Structure-Activity Relationship (QSAR), which correlates molecular descriptors with biological activity, and pharmacophore modeling, which identifies the essential 3D arrangement of chemical features required for activity. youtube.com

Structure-Based Drug Design (SBDD): When the target's 3D structure is available, SBDD methods like molecular docking can be used to screen large libraries of compounds and prioritize candidates for experimental testing. iptonline.com The detailed view of the ligand in the binding site allows for rational, structure-guided modifications to improve properties like potency and selectivity. temple.edu For a molecule like this compound, SBDD could be used to optimize its structure to enhance interactions with a specific target identified through initial screening.

By integrating these computational methodologies, researchers can efficiently navigate the complexities of drug discovery, moving from initial hits to optimized lead compounds. iptonline.com

Industrial and Environmental Relevance of 2 Methoxy 4 N Pentylbenzophenone

Potential Applications in Advanced Materials Science (e.g., as photoinitiators)

Benzophenone (B1666685) and its derivatives are widely recognized for their utility as photoinitiators in various industrial processes, particularly in the field of UV curing for coatings and 3D printing. These compounds, upon absorption of ultraviolet light, generate reactive species that initiate polymerization reactions, leading to the rapid hardening of liquid resins. The substitution pattern on the benzophenone core can significantly influence the efficiency and absorption characteristics of the photoinitiator.

While specific research on the photoinitiating efficiency of 2-Methoxy-4'-n-pentylbenzophenone is not extensively documented in publicly available literature, its structural features suggest potential in this arena. The methoxy (B1213986) group (-OCH3) at the 2-position and the n-pentyl group (-C5H11) at the 4'-position of the benzophenone structure can be expected to modulate its photochemical properties. The alkoxy group may influence the electronic transitions and the reactivity of the excited state, while the long alkyl chain could enhance its compatibility with and reduce its migration from within a polymer matrix.

The general mechanism for photoinitiation by benzophenone derivatives involves the absorption of UV radiation, which promotes the molecule to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator, often an amine) to generate a ketyl radical and an amine-derived radical. These radicals are the active species that initiate the polymerization of monomers and oligomers.

Further research is required to fully elucidate the specific performance of this compound as a photoinitiator, including its absorption spectrum, quantum yield for intersystem crossing, and its efficiency in initiating polymerization in various resin systems. Such studies would be crucial in determining its viability as a specialized photoinitiator for advanced materials applications.

Environmental Fate, Metabolism, and Degradation Studies of Benzophenone Compounds

The widespread use of benzophenone derivatives has led to concerns about their environmental presence and persistence. Studies have detected various benzophenones in different environmental compartments, including water, soil, and biota. The environmental fate of these compounds is governed by a combination of physical, chemical, and biological processes.

The degradation of benzophenones in the environment can occur through several pathways. Photodegradation, driven by sunlight, can be a significant removal mechanism for some benzophenone derivatives. The rate and products of photodegradation are highly dependent on the specific chemical structure and the environmental matrix. For instance, the presence of substances like humic acids in natural waters can influence the photolytic behavior of these compounds.

Biodegradation by microorganisms is another crucial pathway for the removal of benzophenones from the environment. The rate of biodegradation can be influenced by factors such as the microbial population present, oxygen availability (aerobic vs. anaerobic conditions), and the presence of other nutrients. Research on other benzophenone compounds has shown that metabolism can involve hydroxylation and cleavage of the aromatic rings, eventually leading to mineralization (complete breakdown to carbon dioxide and water). However, the persistence of some benzophenone derivatives raises concerns about their potential for bioaccumulation and long-range transport.

Specific studies on the environmental fate, metabolism, and degradation of this compound are limited. However, based on the behavior of structurally related compounds, it can be hypothesized that the methoxy and n-pentyl groups will influence its environmental persistence and degradation pathways. The n-pentyl chain might increase its lipophilicity, potentially leading to greater sorption to organic matter in soil and sediment and a higher potential for bioaccumulation. The methoxy group could be subject to demethylation as an initial step in its metabolism by microorganisms.

A comprehensive environmental risk assessment for this compound would require dedicated studies to determine its persistence, bioaccumulation potential, and toxicity to various organisms.

Implementation of Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of benzophenone and its derivatives often involves Friedel-Crafts acylation, which typically utilizes stoichiometric amounts of Lewis acid catalysts like aluminum chloride. These methods can generate significant amounts of hazardous waste and are often energy-intensive. In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign synthetic routes.

For the synthesis of this compound, a potential green chemistry approach could involve the use of solid acid catalysts or photocatalytic methods to replace homogeneous Lewis acids. Solid acids, such as zeolites or functionalized resins, can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying product purification.

Photocatalytic methods, which utilize light to drive chemical reactions, offer another promising green alternative. For example, the photoreduction of benzophenone to benzopinacol (B1666686) using sunlight as a catalyst and greener solvents like ethanol (B145695) has been demonstrated as a green chemistry experiment. While this is a different reaction type, it highlights the potential of photochemistry in developing sustainable synthetic pathways for benzophenone derivatives.

Furthermore, the selection of starting materials and solvents is a key aspect of green chemistry. The synthesis of this compound could potentially be designed to start from renewable feedstocks. The use of safer, less toxic, and biodegradable solvents is also a critical consideration. For instance, research into the use of phase transfer catalysts in the synthesis of related compounds like 2-hydroxy-4-methoxybenzophenone suggests a potential avenue for improving the efficiency and reducing the environmental impact of the synthesis of this compound.

The development and implementation of green chemistry principles in the synthesis of this compound would not only reduce its environmental footprint but could also lead to more efficient and cost-effective manufacturing processes.

Conclusion and Future Perspectives in 2 Methoxy 4 N Pentylbenzophenone Research

Summary of Key Academic Findings and Contributions

A comprehensive search of academic databases and scientific literature reveals a significant gap in the research landscape for 2-Methoxy-4'-n-pentylbenzophenone. At present, there are no notable, peer-reviewed academic findings or significant contributions specifically detailing the properties, synthesis, or applications of this compound. Its existence is primarily documented in commercial chemical supply catalogs, which provide basic molecular information but no experimental or theoretical research data. The absence of published studies means that its chemical, physical, and biological profile remains largely uncharacterized within the academic domain.

Identification of Unresolved Research Questions and Methodological Challenges

The dearth of research on this compound gives rise to a multitude of fundamental, unresolved questions. The primary challenge is the complete lack of established synthetic routes and analytical data in the public scientific domain. Key research questions that remain unanswered include:

Synthesis and Characterization: What are the most efficient and scalable methods for the synthesis of this compound? What are its detailed spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data?

Physicochemical Properties: What are its fundamental physical properties, such as melting point, boiling point, solubility, and crystalline structure?

Photochemical Stability: How does this compound behave upon exposure to ultraviolet (UV) radiation? Does it exhibit photostability, or does it undergo degradation, and if so, what are the photoproducts?

Biological Activity: Does this compound possess any significant biological activity? For instance, could it function as an enzyme inhibitor, a receptor agonist or antagonist, or an antimicrobial agent?

Toxicological Profile: What is the toxicological profile of this compound?

Methodologically, the initial challenge for researchers will be to develop a reliable synthetic pathway. This would likely involve exploring variations of the Friedel-Crafts acylation, a common method for preparing benzophenones. Following a successful synthesis, a comprehensive characterization using modern analytical techniques would be essential to establish a baseline for all future studies.

Emerging Directions for Future Research on this compound

The complete absence of data on this compound means that the field is wide open for exploration. Future research can proceed from the most fundamental studies to more applied investigations. Several promising directions for future research include:

Medicinal Chemistry: Given that the benzophenone (B1666685) scaffold is a common motif in pharmacologically active compounds, future studies could investigate the potential of this compound as a lead compound in drug discovery. Its structural similarity to other bioactive benzophenones warrants screening for various biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Materials Science: Benzophenone derivatives are often used as photoinitiators in polymer chemistry and as UV absorbers in sunscreens and plastics. Research into the photochemical properties of this compound could reveal its suitability for these or other material science applications. The presence of the n-pentyl group may confer specific solubility and compatibility properties in polymeric matrices.

Organic Synthesis: The development and optimization of synthetic routes to this compound would be a valuable contribution to synthetic organic chemistry. This could involve the exploration of novel catalysts or greener reaction conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.